molecular formula C7H6BrClN4 B2485438 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride CAS No. 2279124-50-2

4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride

Cat. No.: B2485438
CAS No.: 2279124-50-2
M. Wt: 261.51
InChI Key: FJKADFDNISHJBG-UHFFFAOYSA-N
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Description

4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a 3-bromo-1H-1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-substituted triazole derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a pyridine and a brominated triazole moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

4-(3-bromo-1,2,4-triazol-1-yl)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4.ClH/c8-7-10-5-12(11-7)6-1-3-9-4-2-6;/h1-5H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKADFDNISHJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=NC(=N2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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